![molecular formula C22H20N6O5S2 B2743919 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-12-0](/img/no-structure.png)

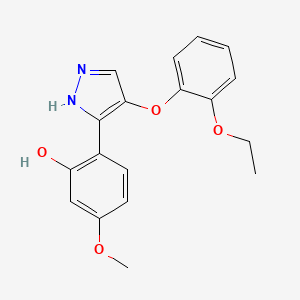

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

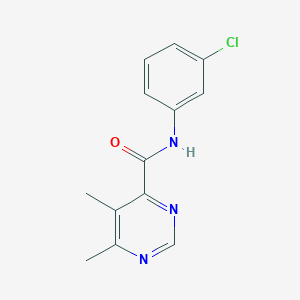

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings such as benzothiazole and dihydropyrimidinone. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and mass spectrometry are typically used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Benzothiazole derivatives can undergo a variety of reactions, including condensation, diazo-coupling, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. These properties could include its melting point, solubility, and stability .Applications De Recherche Scientifique

- Research : A series of substituted benzothiazoles, including derivatives of the compound , were synthesized and evaluated for antimicrobial activity. Some compounds displayed potent antibacterial effects against both Gram-positive and Gram-negative strains. For instance, compound TS05 exhibited remarkable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Mode of Action : These compounds likely act through membrane perturbation and intracellular mechanisms, as suggested by cytoplasmic membrane permeabilization assays and DNA-binding studies .

- In-silico Studies : Although specific studies on this compound are limited, its potential for selective anticancer activity can be explored. The compound’s unique structure may allow it to modulate cellular pathways relevant to cancer .

- Industrial Application : Amines and their derivatives find use in agriculture. Early applications of 3- and 4-amino-1,2,4-triazoles were in the production of plant protection products. Investigating the compound’s effects on plant health and disease resistance could be valuable .

Antimicrobial Activity

Anticancer Potential

Plant Protection Products

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl bromide, followed by the reaction with 3,4-dimethoxybenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl bromide", "3,4-dimethoxybenzoyl chloride", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is dissolved in dimethylformamide and triethylamine is added. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl bromide is added to the mixture and stirred for 2 hours at room temperature.", "Step 3: The reaction mixture is poured into water and extracted with chloroform. The organic layer is separated and dried over sodium sulfate.", "Step 4: 3,4-dimethoxybenzoyl chloride is added to the organic layer and the mixture is stirred at room temperature for 2 hours.", "Step 5: The reaction mixture is poured into water and extracted with chloroform. The organic layer is separated and dried over sodium sulfate.", "Step 6: The organic layer is evaporated and the residue is purified by column chromatography to obtain the final product." ] } | |

Numéro CAS |

868228-12-0 |

Nom du produit |

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |

Formule moléculaire |

C22H20N6O5S2 |

Poids moléculaire |

512.56 |

Nom IUPAC |

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C22H20N6O5S2/c1-32-13-8-7-11(9-14(13)33-2)19(30)26-17-18(23)27-21(28-20(17)31)34-10-16(29)25-22-24-12-5-3-4-6-15(12)35-22/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |

Clé InChI |

BHNPERQYPCIAMG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2743839.png)

![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2743840.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743841.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)

![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)

![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2743856.png)